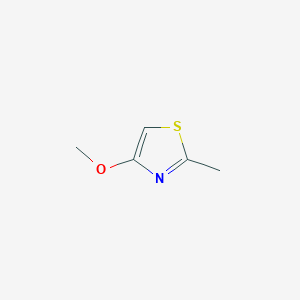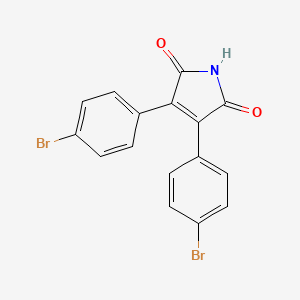
1-Tetradecanol, formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl formate is an organic compound with the molecular formula C15H30O2 and a molecular weight of 242.3975 . It is an ester formed from tetradecanol and formic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetradecyl formate can be synthesized through the esterification of tetradecanol with formic acid. The reaction typically involves heating tetradecanol with formic acid in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of tetradecyl formate involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. The reaction is often carried out under reflux conditions to facilitate the removal of water and drive the reaction forward .
Análisis De Reacciones Químicas
Types of Reactions: Tetradecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, tetradecyl formate can hydrolyze to form tetradecanol and formic acid.
Reduction: Tetradecyl formate can be reduced to tetradecanol using reducing agents such as lithium aluminum hydride.
Oxidation: The compound can be oxidized to form tetradecanoic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Hydrolysis: Tetradecanol and formic acid.
Reduction: Tetradecanol.
Oxidation: Tetradecanoic acid.
Aplicaciones Científicas De Investigación
Tetradecyl formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of tetradecyl formate involves its interaction with biological membranes and enzymes. The ester group in tetradecyl formate can undergo hydrolysis, releasing formic acid and tetradecanol, which can interact with cellular components. The formic acid can act as a proton donor, affecting the pH and enzyme activity within cells. Tetradecanol can integrate into lipid bilayers, altering membrane fluidity and permeability .
Comparación Con Compuestos Similares
Dodecyl formate: Similar ester with a shorter carbon chain.
Hexadecyl formate: Similar ester with a longer carbon chain.
Octadecyl formate: Another ester with an even longer carbon chain.
Comparison: Tetradecyl formate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Compared to dodecyl formate, tetradecyl formate has higher hydrophobicity and a higher boiling point. Compared to hexadecyl and octadecyl formates, it has lower hydrophobicity and a lower boiling point. These differences make tetradecyl formate suitable for specific applications where intermediate chain length is advantageous .
Propiedades
Número CAS |
5451-63-8 |
|---|---|
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.40 g/mol |
Nombre IUPAC |
tetradecyl formate |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h15H,2-14H2,1H3 |
Clave InChI |
SJBKZSQQFOWRQX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Chloro-5-(5-methylthiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B12092695.png)



![2-(5-Methyl-7-propan-2-yl-2-bicyclo[2.2.2]octa-2,5-dienyl)propan-2-ol](/img/structure/B12092730.png)
![2-[(4,4-Dimethylcyclohexyl)amino]ethan-1-ol](/img/structure/B12092731.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]-ethanone](/img/structure/B12092739.png)

![7-Ethyl-2-methoxy-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B12092746.png)

![(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;4-methylbenzenesulfonic acid](/img/structure/B12092762.png)
